molecular formula C10H4ClFN2 B3031457 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile CAS No. 36937-88-9

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

Cat. No.: B3031457
CAS No.: 36937-88-9
M. Wt: 206.6 g/mol
InChI Key: BNHYEOYUVVJRCF-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4ClFN2 It is known for its unique chemical structure, which includes a chloro and fluoro substituent on a phenyl ring, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition Reactions: The nitrile groups can undergo addition reactions with nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Addition Reactions: Products with new carbon-nitrogen bonds formed at the nitrile groups.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The nitrile groups can also participate in interactions with nucleophiles or electrophiles, affecting the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chloro, fluoro, and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYEOYUVVJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352544
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-88-9
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

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